molecular formula C13H15N5O3 B11481618 1H-Pyrazole-1-butanamide, 4-nitro-N-(3-pyridinylmethyl)-

1H-Pyrazole-1-butanamide, 4-nitro-N-(3-pyridinylmethyl)-

Cat. No.: B11481618
M. Wt: 289.29 g/mol
InChI Key: QDHUKEPNHHHKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a pyridine ring attached to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using reagents like palladium catalysts.

    Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain through amidation reactions, typically using amine and acid chloride reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Research: As a building block for the synthesis of more complex molecules and for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can engage in π-π stacking interactions or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE
  • 4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE
  • 4-(4-AMINO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE

Uniqueness

4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is unique due to the specific positioning of the nitro group on the pyrazole ring and the pyridine ring on the butanamide chain. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

4-(4-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C13H15N5O3/c19-13(15-8-11-3-1-5-14-7-11)4-2-6-17-10-12(9-16-17)18(20)21/h1,3,5,7,9-10H,2,4,6,8H2,(H,15,19)

InChI Key

QDHUKEPNHHHKTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.